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molecular formula C5H6Cl2N2O2 B105842 1,3-Dichloro-5,5-dimethylhydantoin CAS No. 118-52-5

1,3-Dichloro-5,5-dimethylhydantoin

Cat. No. B105842
M. Wt: 197.02 g/mol
InChI Key: KEQGZUUPPQEDPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08101800B2

Procedure details

2-Benzylsulfanyl-3-nitro-pyridine (6 g, 24.39 mmol) was dissolved in dichloromethane (84 mL). Acetic acid (12 mL) and water (24 mL) were added. The mixture was chilled to 0° C. With vigorous stirring, 1,3-dichloro-5,5-dimethyl-imidazolidine-2,4-dione (14.4 g, 73.17 mmol) was added portionwise as a suspension in dichloromethane (48 mL). The mixture was allowed to slowly warm to 25° C. and continued to stir for 16 h. The mixture was poured into 5% aqueous sodium metabisulfite solution (100 mL) and shaken well. Dichloromethane (200 mL) and 20% aqueous dibasic potassium phosphate solution (100 mL) were added and the mixture was shaken well. The layers were separated. The crude desired product, 3-nitro-pyridine-2-sulfonyl chloride, dissolved in the organic layer was used directly in the next step without further isolation or characterization.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
84 mL
Type
solvent
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step Two
Quantity
48 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
potassium phosphate
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
24 mL
Type
solvent
Reaction Step Five
Quantity
12 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(S[C:9]1[C:14]([N+:15]([O-:17])=[O:16])=[CH:13][CH:12]=[CH:11][N:10]=1)C1C=CC=CC=1.[Cl:18]N1C(C)(C)C(=O)N(Cl)C1=O.[S:29](S([O-])=O)([O-:32])(=O)=[O:30].[Na+].[Na+].P([O-])([O-])([O-])=O.[K+].[K+].[K+]>ClCCl.O.C(O)(=O)C>[N+:15]([C:14]1[C:9]([S:29]([Cl:18])(=[O:32])=[O:30])=[N:10][CH:11]=[CH:12][CH:13]=1)([O-:17])=[O:16] |f:2.3.4,5.6.7.8|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)SC1=NC=CC=C1[N+](=O)[O-]
Name
Quantity
84 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
14.4 g
Type
reactant
Smiles
ClN1C(N(C(C1(C)C)=O)Cl)=O
Name
Quantity
48 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Four
Name
potassium phosphate
Quantity
100 mL
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
24 mL
Type
solvent
Smiles
O
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to slowly warm to 25° C.
STIRRING
Type
STIRRING
Details
shaken well
STIRRING
Type
STIRRING
Details
the mixture was shaken well
CUSTOM
Type
CUSTOM
Details
The layers were separated
DISSOLUTION
Type
DISSOLUTION
Details
The crude desired product, 3-nitro-pyridine-2-sulfonyl chloride, dissolved in the organic layer

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
[N+](=O)([O-])C=1C(=NC=CC1)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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